3-(プロプ-1-イニル)フェニルボロン酸

概要

説明

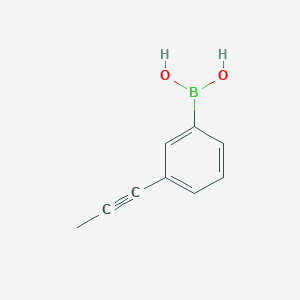

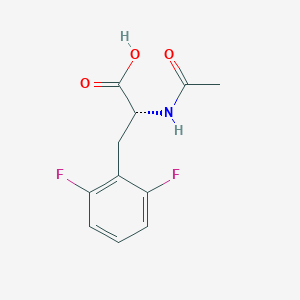

3-(Prop-1-ynyl)phenylboronic acid is a boronic acid derivative . It is commonly used in organic synthesis . The boron atom in the compound is sp2-hybridized and contains an empty p-orbital .

Synthesis Analysis

The synthesis of 3-(Prop-1-ynyl)phenylboronic acid can be achieved through various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular structure of 3-(Prop-1-ynyl)phenylboronic acid is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acids, including 3-(Prop-1-ynyl)phenylboronic acid, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .Physical And Chemical Properties Analysis

3-(Prop-1-ynyl)phenylboronic acid is a white powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用

生化学的分離における反応抽出

3-(プロプ-1-イニル)フェニルボロン酸などのフェニルボロン酸は、そのホウ素親和性機能により反応抽出プロセスで利用されてきました。これは、ジヒドロキシ基を含む低濃度製品を分離する際に特に有用です。 例えば、フェニルボロン酸と1,3-プロパンジオールなどの化合物の間の反応の熱力学的実現可能性が、水溶液中でイオン化したボロン酸基がジヒドロキシ基に可逆的に共有結合することについて研究されています .

バイオ分子精製のためのアフィニティークロマトグラフィー

フェニルボロン酸官能化材料は、アデノシンやカテコールなどのバイオ分子に対して高い結合親和性と容量を示しています。 これにより、これらのバイオ分子の選択的分離および精製が求められるアフィニティークロマトグラフィーにおける用途に適しています .

診断および治療用途

フェニルボロン酸のユニークな化学は、さまざまな診断および治療用途で活用されてきました。 これには、分析目的と治療戦略のための新しい分子基盤の開発が含まれ、シアル酸との相互作用を分子標的および薬物送達用途としています .

作用機序

Safety and Hazards

将来の方向性

Phenylboronic acids, including 3-(Prop-1-ynyl)phenylboronic acid, are increasingly utilized in diverse areas of research. These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

特性

IUPAC Name |

(3-prop-1-ynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTRBBPLPNGLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189373-19-0 | |

| Record name | [3-(prop-1-yn-1-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)